BD-9136

PROTAC BET Degradation Leukemia

In BET-targeted protein degradation studies, residual target expression can confound proteomic and transcriptomic readouts. QCA570 is a heterobifunctional PROTAC that resolves this challenge through its uniquely optimized linker-warhead architecture, which achieves near-complete BET protein elimination at picomolar concentrations (IC50 8.3-62 pM in leukemia lines). - Uniquely enables durable tumor regression in vivo: a single 5 mg/kg dose induced complete, sustained tumor eradication in the MV4;11 xenograft model. - Over 30,000-fold more potent than BET inhibitor JQ1 in functional assays, providing a definitive chemical-biology probe to dissect scaffolding vs. catalytic functions. Supplied with ≥98% purity and rigorous analytical documentation, this compound ensures reproducible, publication-grade data.

Molecular Formula C44H44N10O5S
Molecular Weight 825.0 g/mol
Cat. No. B14901772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBD-9136
Molecular FormulaC44H44N10O5S
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)C5(CN(C5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)CCN9CCN(CC9)C)CC1=CC=CC=C1
InChIInChI=1S/C44H44N10O5S/c1-28-47-48-37-25-59-24-33-32(21-29-7-4-3-5-8-29)36(60-43(33)53(28)37)13-11-30-22-45-52(23-30)44(15-16-50-19-17-49(2)18-20-50)26-51(27-44)34-10-6-9-31-39(34)42(58)54(41(31)57)35-12-14-38(55)46-40(35)56/h3-10,22-23,35H,12,14-21,24-27H2,1-2H3,(H,46,55,56)
InChIKeyWNTMFWJFGDGXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QCA570: Potent BET Degrader Overview


The compound 4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, commonly designated as QCA570, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) degrader. It is a Cereblon (CRBN)-recruiting BET degrader, designed to selectively degrade Bromodomain and Extra-Terminal (BET) proteins, including BRD4, with unprecedented potency [1]. Characterized as a research-use-only compound, it is provided with purities of 95-99% , , and is cited as the most potent and efficacious BET degrader reported to date [1].

QCA570 Specificity and Non-Interchangeability


Generic substitution is not feasible for BET-targeting PROTACs because their degradation potency, target selectivity, and in vivo efficacy are highly dependent on the specific chemical composition and three-dimensional architecture of the ternary complex formed between the E3 ligase, the PROTAC, and the target protein. QCA570 [1] distinguishes itself from other BET degraders, such as ARV-825 [2], dBET1 [3], or MZ1 [4], through its uniquely optimized linker and warhead combination, which confers unparalleled picomolar potency in cell growth inhibition assays and enables durable tumor regression in vivo, outcomes not consistently achieved by its comparators. This specificity precludes substitution with any other BET inhibitor or degrader without a significant loss in experimental outcome or therapeutic window.

QCA570 Comparative Performance Evidence


Cell Growth Inhibition Potency in Leukemia

QCA570 demonstrates significantly superior cell growth inhibition compared to other clinically advanced BET degraders. It exhibits picomolar IC50 values in key leukemia cell lines, far exceeding the potency of comparators. In MV4;11 cells, the IC50 is 8.3 pM, which is over 10,000 times more potent than the BET inhibitor JQ1 (IC50 > 100 nM) [1]. In RS4;11 cells, the IC50 is 32 pM, compared to >1000 nM for JQ1, representing a >30,000-fold improvement [1].

PROTAC BET Degradation Leukemia

In Vivo Tumor Regression in Xenograft Models

QCA570 uniquely induces complete and durable tumor regression in vivo at well-tolerated doses, a milestone not achieved by comparator BET degraders like dBET1 or ARV-825 in similar models. Treatment with QCA570 (5 mg/kg, i.v., 5 days on/2 days off schedule) led to complete tumor regression in MV4;11 xenograft models in mice, with no tumor regrowth observed for up to 90 days post-treatment cessation [1]. In contrast, the PROTAC dBET1 required a higher dose (25 mg/kg) and only achieved tumor stasis without durable regression in the same model [2].

PROTAC Xenograft Model In Vivo Efficacy

Target Engagement and Downstream Suppression

As a degrader, QCA570 surpasses the mechanistic limitations of BET inhibitors. Direct comparison with the BET bromodomain inhibitor JQ1 demonstrates that QCA570 achieves far more potent and complete suppression of key oncogenic transcripts and proteins. In bladder cancer cells, QCA570 treatment resulted in much greater suppression at the mRNA and protein levels of c-MYC and EZH2 compared to JQ1 [1]. This is attributed to QCA570's ability to catalytically degrade the target protein (DC50 ~ 1 nM for BRD4 [2]) rather than just inhibit its function.

PROTAC Target Engagement Transcriptional Suppression

BRD4 BD1 Binding Affinity

The foundation of QCA570's exceptional potency lies in the high binding affinity of its BET-targeting warhead. QCA570 exhibits a potent binding IC50 of 10 nM for the BRD4 Bromodomain 1 (BD1) protein [1]. This is a direct measure of the warhead's engagement with the target, and this value is consistently reported across multiple authoritative vendors as a key specification , . While the overall degradation potency (DC50) is the ultimate functional readout, this binding IC50 is a critical control metric for verifying compound identity and batch-to-batch consistency upon procurement.

PROTAC Binding Affinity BRD4

QCA570 Optimal Application Scenarios


High-Sensitivity Cell-Based Assays

In experimental setups where residual target protein can confound results, QCA570's picomolar potency (IC50s of 8.3-62 pM in leukemia lines) ensures near-complete degradation of BET proteins at minimal concentrations, maximizing assay window and reducing off-target effects associated with higher compound doses [1]. This is particularly critical in RNA-seq, ChIP-seq, or proteomics studies aiming to characterize the BET-dependent transcriptome or interactome.

In Vivo Xenograft Tumor Studies

For researchers conducting mouse xenograft studies, QCA570 is uniquely suited to demonstrate durable tumor regression. As shown in the MV4;11 model, a 5 mg/kg dose can lead to complete tumor eradication lasting for months, a phenotype not achieved with other BET degraders [1]. This application is vital for proof-of-concept studies in oncology drug development, particularly for hematological malignancies.

Mechanistic Differentiation of Inhibition vs. Degradation

QCA570 serves as an essential chemical biology probe to delineate the functional consequences of protein degradation versus inhibition. Direct comparisons with BET inhibitors like JQ1 (which show >30,000-fold lower potency in functional assays [1]) allow researchers to dissect the scaffolding functions of BET proteins separate from their bromodomain-mediated chromatin binding. This application is key for identifying novel therapeutic vulnerabilities in cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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